2-Methyl-5-(furfurylthio)pyrazine

Physicochemical property Isomer differentiation Process engineering

2-Methyl-5-(furfurylthio)pyrazine is a heterocyclic aryl thioether belonging to the pyrazine class of flavor compounds. It is a distinct regioisomer within the broader family of 2-methyl-(furfurylthio)pyrazines, often encountered as a component in commercial isomer mixtures.

Molecular Formula C10H10N2OS
Molecular Weight 206.27 g/mol
CAS No. 59303-08-1
Cat. No. B12852165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(furfurylthio)pyrazine
CAS59303-08-1
Molecular FormulaC10H10N2OS
Molecular Weight206.27 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=N1)SCC2=CC=CO2
InChIInChI=1S/C10H10N2OS/c1-8-5-12-10(6-11-8)14-7-9-3-2-4-13-9/h2-6H,7H2,1H3
InChIKeyZOIHGSRXHYKLEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5-(furfurylthio)pyrazine (CAS 59303-08-1) Technical Baseline for Scientific and Industrial Procurement


2-Methyl-5-(furfurylthio)pyrazine is a heterocyclic aryl thioether belonging to the pyrazine class of flavor compounds. It is a distinct regioisomer within the broader family of 2-methyl-(furfurylthio)pyrazines, often encountered as a component in commercial isomer mixtures [1]. The compound is formally recognized by FEMA (No. 3189) and JECFA (No. 1082) for use as a flavoring agent, with no safety concern at current intake levels [2]. Its physical properties, such as a boiling point of 323.2 °C at 760 mmHg and a refractive index of 1.605, underscore its chemical behavior in formulations .

Procurement Risk of Generic Substitution for 2-Methyl-5-(furfurylthio)pyrazine


Procuring 2-Methyl-5-(furfurylthio)pyrazine as a generic mixture or a different isomer introduces significant formulation risk. The 5-position methyl substitution is not trivial; it dictates the molecule's exact physical properties, with a boiling point (323.2 °C at 760 mmHg) that substantially differs from the 3-isomer (289-299 °C) . This variance directly impacts processing parameters and volatile release profiles in finished products. Furthermore, the sensory outcome is sensitive to structure; even minor regioisomeric changes can alter the perceived odor quality and intensity, meaning a substitute cannot guarantee the same organoleptic performance [1]. Without a specific monograph for a single isomer, accepting an undefined mixture compromises batch-to-batch consistency and final product quality.

Quantitative Evidence Guide for Selecting 2-Methyl-5-(furfurylthio)pyrazine Over Alternatives


Quantified Boiling Point Divergence Between 5-Methyl and 3-Methyl Isomers

The 5-methyl substitution on the pyrazine ring results in a unique thermal signature. The normal boiling point for 2-Methyl-5-(furfurylthio)pyrazine is reported at 323.2 °C at 760 mmHg . In contrast, its positional isomer, 2-Methyl-3-(furfurylthio)pyrazine (CAS 59303-07-0), has a listed boiling point range of 289-299 °C . This quantifiable difference highlights how the regioisomeric identity directly influences a key physical property.

Physicochemical property Isomer differentiation Process engineering

Comparative Volatility Profile: Vapor Pressure and Flash Point as Differentiation Criteria

The 5-methyl isomer demonstrates lower volatility compared to the common industrial isomeric mixture, which is a key factor for controlled flavor release. 2-Methyl-5-(furfurylthio)pyrazine exhibits a flash point of 149.3 °C and a vapor pressure of 0.000502 mmHg at 25 °C . In comparison, the commonly supplied isomer mixture 2-methyl-3(5/6)-(furfurylthio)pyrazine (CAS 65530-53-2) has a significantly lower flash point of 57 °C .

Volatility Flavor release Safety

Aroma Profile Specificity: Coffee and Nutty Nuances Differentiating Pyrazine Analogs

The sensory profile is the primary driver for selection, with the thioether group in this compound generating a distinct roasted character absent in other pyrazine classes. The aroma of 2-Methyl-5-(furfurylthio)pyrazine is described as roasted coffee-like, sulfurous, and nutty, with organoleptic impact at concentrations as low as 0.10% in dipropylene glycol [1]. In contrast, 2-Acetylpyrazine (CAS 22047-25-2), a common alternative, has a popcorn, nutty, bread-crust odor with a higher detection threshold of 62 ppb .

Sensory science Flavor chemistry Organoleptic differentiation

Regulatory Distinction: Single Isomer FEMA Status Amidst Isomer Mixtures

The compound shares FEMA No. 3189 and JECFA No. 1082 with other 2-methyl-(furfurylthio)pyrazine isomers, which may include a mixture of 3-, 5-, and 6-isomers [1]. This unified designation can simplify procurement by eliminating the need for separate regulatory evaluations when an isomer mixture is used [2]. This is a class-level advantage over chemically dissimilar pyrazines, such as 2-Methyl-3-(methylthio)pyrazine, which is assigned a distinct FEMA number, 3208, and requires separate documentation [3].

Regulatory compliance Food safety Flavor ingredient approval

High-Value Application Scenarios for 2-Methyl-5-(furfurylthio)pyrazine Guided by Evidence


High-Temperature Processed Savory Flavors (e.g., Snacks, Plant-Based Meat)

In extrusion or frying processes where temperatures exceed 150 °C, the high flash point of 2-Methyl-5-(furfurylthio)pyrazine (149.3 °C) provides a critical safety and performance margin over alternative isomer mixtures with a flash point of only 57 °C . This ensures the compound is retained during processing rather than being lost to flash volatilization, delivering a robust, roasted, and sulfurous character essential for meat alternatives and savory snacks.

Authentic Coffee and Roasted Nut Beverage Formulations

For premium instant coffee or ready-to-drink beverages where authenticity is paramount, the compound's specific 'roasted coffee-like and sulfurous' aroma profile is non-replaceable [1]. Substituting with common pyrazines like 2-acetylpyrazine, which has a 'popcorn, bread-crust' odor, would create a sensory mismatch, making this compound essential for true-to-type coffee profiles.

Regulatory Streamlined Global Food Product Development

When developing products for multiple international markets, leveraging FEMA 3189 and JECFA 1082 status simplifies the regulatory docket [2]. Using the specific 5-isomer within the broader FEMA-defined class for 2-methyl-(furfurylthio)pyrazine ensures compliance while allowing for its unique physical and sensory properties to be capitalized upon, avoiding the separate regulatory filings required for chemically distinct alternatives like 2-Methyl-3-(methylthio)pyrazine (FEMA 3208).

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